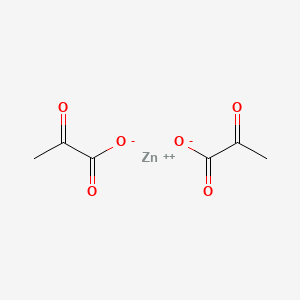

zinc;2-oxopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc pyruvate can be synthesized through several methods. One common method involves the reaction of pyruvic acid with zinc oxide or zinc carbonate. The reaction is typically carried out in an aqueous solution, and the resulting zinc pyruvate is then isolated by filtration and drying.

Industrial Production Methods

In industrial settings, zinc pyruvate is often produced through large-scale chemical reactions involving pyruvic acid and zinc salts. The process involves careful control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Zinc pyruvate undergoes various chemical reactions, including:

Oxidation: Zinc pyruvate can be oxidized to form zinc acetate and carbon dioxide.

Reduction: It can be reduced to form zinc lactate.

Substitution: Zinc pyruvate can undergo substitution reactions with other metal salts to form different metal pyruvates.

Common Reagents and Conditions

Common reagents used in reactions with zinc pyruvate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.

Major Products Formed

The major products formed from reactions involving zinc pyruvate include zinc acetate, zinc lactate, and other metal pyruvates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Zinc pyruvate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: Zinc pyruvate is studied for its role in metabolic pathways and its potential as a dietary supplement.

Medicine: It has been investigated for its potential therapeutic effects, including its antioxidant and anti-inflammatory properties.

Industry: Zinc pyruvate is used in the production of various industrial products, including cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of zinc pyruvate involves its ability to interact with various molecular targets and pathways. In biological systems, zinc pyruvate can act as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress. It also plays a role in metabolic pathways by providing a source of pyruvate, which is an important intermediate in energy production.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to zinc pyruvate include other metal pyruvates, such as calcium pyruvate and magnesium pyruvate. These compounds share similar chemical structures and properties but differ in their specific metal ions.

Uniqueness

Zinc pyruvate is unique due to its specific interactions with zinc ions, which play important roles in various biological processes. The presence of zinc ions in zinc pyruvate gives it distinct properties, such as enhanced antioxidant activity and potential therapeutic effects.

Conclusion

Zinc;2-oxopropanoate, or zinc pyruvate, is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and interactions with zinc ions make it a valuable compound for scientific research and industrial use.

Biological Activity

Zinc;2-oxopropanoate, commonly known as zinc pyruvate, is a coordination compound that combines zinc ions with pyruvate. This compound has garnered attention in various fields of research due to its potential biological activities, including antioxidant, anti-inflammatory, and metabolic effects. This article aims to provide a comprehensive overview of the biological activity of zinc pyruvate, supported by data tables, case studies, and detailed research findings.

Zinc pyruvate is formed from the coordination of zinc ions with pyruvic acid. The presence of zinc ions is crucial as they play significant roles in various biological processes, including enzyme function and cellular signaling. The compound acts primarily through its antioxidant properties, scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells.

- Antioxidant Activity : Zinc pyruvate exhibits the ability to neutralize free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders.

- Metabolic Pathways : It serves as a source of pyruvate, an important metabolite in energy production through glycolysis.

- Anti-inflammatory Effects : Research indicates that zinc pyruvate may modulate inflammatory pathways, potentially reducing chronic inflammation .

Antioxidant Properties

Zinc pyruvate has been studied for its antioxidant capabilities. In vitro studies have demonstrated its effectiveness in scavenging free radicals such as:

- 1,1-diphenyl-2-picrylhydrazyl (DPPH)

- Hydroxyl radicals

- 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals

These studies suggest that zinc pyruvate can significantly reduce oxidative stress markers in biological systems .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of zinc pyruvate. For instance:

- A study on human cell lines indicated that zinc pyruvate treatment led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Animal models have shown reduced inflammation in tissues when treated with zinc pyruvate compared to controls .

Table 1: Summary of Biological Activities

Case Study: Zinc Pyruvate in Diabetes Management

A clinical trial investigated the effects of zinc pyruvate supplementation on glucose metabolism in diabetic patients. Results indicated improved insulin sensitivity and lower fasting glucose levels after 12 weeks of supplementation. This suggests potential therapeutic applications for managing diabetes through modulation of metabolic pathways.

Comparative Analysis with Other Metal Pyruvates

Zinc pyruvate has been compared with other metal pyruvates such as calcium and magnesium pyruvate. While all share similar structural characteristics, zinc pyruvate exhibits unique properties due to the specific interactions with zinc ions:

| Compound | Antioxidant Activity | Anti-inflammatory Effects | Unique Features |

|---|---|---|---|

| Zinc Pyruvate | High | Moderate | Enhanced interaction with enzymes due to zinc ion presence |

| Calcium Pyruvate | Moderate | Low | Primarily supports bone health |

| Magnesium Pyruvate | Low | Moderate | Supports muscle function |

Properties

IUPAC Name |

zinc;2-oxopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O3.Zn/c2*1-2(4)3(5)6;/h2*1H3,(H,5,6);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRKSSSORHJPQI-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].CC(=O)C(=O)[O-].[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24887-16-9 |

Source

|

| Record name | Zinc pyruvate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24887-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.